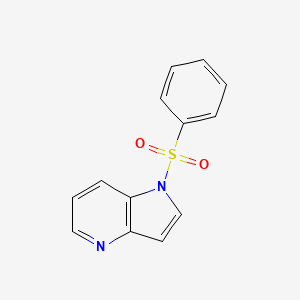

1-(Phenylsulfonyl)-4-azaindole

Beschreibung

Significance of Azaindole Systems in Heterocyclic Chemistry

Azaindoles are bicyclic heteroaromatic compounds consisting of a pyridine (B92270) ring fused to a pyrrole (B145914) ring. rsc.org They are considered bioisosteres of indole (B1671886), meaning they have similar shapes and sizes but different electronic properties due to the presence of a nitrogen atom in the six-membered ring. nih.govresearchgate.netnih.gov This structural modification can lead to improved physicochemical properties such as solubility and bioavailability in drug candidates. nih.govresearchgate.netnsf.gov Consequently, azaindole derivatives are recognized as privileged structures in medicinal chemistry, frequently appearing in a wide range of biologically active compounds. nih.govmdpi.commdpi.com

| Isomer | Systematic Name |

| 4-Azaindole (B1209526) | 1H-Pyrrolo[3,2-b]pyridine |

| 5-Azaindole | 1H-Pyrrolo[3,2-c]pyridine |

| 6-Azaindole | 1H-Pyrrolo[2,3-c]pyridine |

| 7-Azaindole (B17877) | 1H-Pyrrolo[2,3-b]pyridine |

The 4-azaindole isomer, in particular, serves as a crucial core in various synthetic endeavors. nih.gov Its unique arrangement of nitrogen atoms provides specific hydrogen-bonding patterns that are critical for molecular recognition and binding to biological targets. vulcanchem.com The electronic distribution in the 4-azaindole ring system also influences its reactivity in chemical transformations, making it a versatile platform for the introduction of various functional groups. vulcanchem.com

Role of the Phenylsulfonyl Group in Nitrogen-Containing Heterocycles

The phenylsulfonyl group (-SO₂Ph) is a common substituent in the chemistry of nitrogen-containing heterocycles. iupac.org Its presence significantly impacts the electronic and steric properties of the molecule to which it is attached.

The phenylsulfonyl group is a strong electron-withdrawing group. vulcanchem.com When attached to the nitrogen atom of a heterocycle like 4-azaindole, it reduces the electron density of the ring system, thereby influencing its reactivity towards electrophilic and nucleophilic reagents. This electron-withdrawing nature enhances the electrophilicity of the heterocyclic core. vulcanchem.com Sterically, the bulky phenylsulfonyl group can direct the regioselectivity of reactions by hindering access to certain positions on the azaindole ring. vulcanchem.comnih.gov This steric hindrance can be strategically employed in multi-step syntheses to achieve desired substitution patterns. nih.gov

1-(Phenylsulfonyl)-4-azaindole is a valuable intermediate in organic synthesis. lookchem.comvulcanchem.com The phenylsulfonyl group acts as a protecting group for the pyrrole nitrogen, preventing unwanted side reactions and allowing for selective functionalization of other positions on the azaindole ring. atlanchimpharma.com For instance, the presence of the phenylsulfonyl group facilitates reactions such as halogenation at specific positions, which can then be used for further modifications through cross-coupling reactions. nih.gov The phenylsulfonyl group can often be removed under specific conditions to yield the N-unsubstituted azaindole derivative if required.

Historical Context and Evolution of Research on this compound

The study of azaindoles began with early investigations into nitrogen-containing heterocycles as potential bioisosteres of naturally occurring indole compounds. The systematic synthesis of azaindoles gained momentum in the mid-20th century as their potential biological activity was recognized. Initially, synthetic methods like the Fischer indole synthesis were adapted, though often with limited success due to the electron-deficient nature of the pyridine starting materials. nsf.gov

The development of more advanced synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions, has significantly advanced the field of azaindole chemistry. mdpi.com These modern techniques have enabled more efficient and regioselective synthesis and functionalization of the azaindole core. The introduction and use of the phenylsulfonyl protecting group has been a key development, allowing for more controlled and versatile synthetic strategies. atlanchimpharma.com Research on this compound and its derivatives continues to evolve, driven by the need for novel scaffolds in various fields of chemical research.

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C13H10N2O2S |

|---|---|

Molekulargewicht |

258.30 g/mol |

IUPAC-Name |

1-(benzenesulfonyl)pyrrolo[3,2-b]pyridine |

InChI |

InChI=1S/C13H10N2O2S/c16-18(17,11-5-2-1-3-6-11)15-10-8-12-13(15)7-4-9-14-12/h1-10H |

InChI-Schlüssel |

HGOGRVVSSAWHTO-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC=N3 |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 1 Phenylsulfonyl 4 Azaindole and Its Precursors

Strategies for the Construction of the 4-Azaindole (B1209526) Core

The 4-azaindole nucleus, chemically known as pyrrolo[3,2-b]pyridine, is a privileged structure in medicinal chemistry. mdpi.com Its synthesis can be approached through several classical and modern organic chemistry reactions. The electron-deficient nature of the integrated pyridine (B92270) ring often necessitates modifications to traditional indole (B1671886) synthesis methods. mdpi.com

Cyclization Reactions Leading to Pyrrolo[3,2-b]pyridine

The formation of the bicyclic pyrrolo[3,2-b]pyridine system is frequently accomplished through intramolecular cyclization reactions, where a pre-functionalized pyridine derivative undergoes ring closure to form the fused pyrrole (B145914) ring.

Key cyclization strategies include:

Fischer Indole Synthesis : This classical method is an efficient cascade sequence for preparing 4-azaindoles from aminopyridine precursors. researchgate.net The reaction's scope has been broadened to include halo- and weakly electron-donating substituents on the pyridine ring through the use of microwave irradiation. researchgate.net A novel Fischer reaction has been noted for its ability to produce bisfunctionalized 4-azaindole building blocks in a single step. researchgate.netnih.govmdpi.com The primary challenge of this method lies in the often unfavorable electron-poor character of the required hydrazinopyridine precursors. researchgate.net

Bartoli Indole Synthesis : This protocol has been successfully applied to the preparation of 4-azaindoles starting from corresponding nitropyridine derivatives. researchgate.net

Madelung Indole Synthesis : Involving the cyclization of acylamino-substituted pyridines, this method provides another route to the 4-azaindole core. A modified version of this synthesis has been developed to specifically access 3-cyano-4-azaindoles. researchgate.net

Other Classical Methods : The Reissert-type procedure and the Leimgruber-Batcho reaction are also established methods for azaindole synthesis. researchgate.net

Table 1: Overview of Classical Cyclization Reactions for 4-Azaindole Synthesis

| Reaction Name | Starting Material Type | Key Transformation | Reference(s) |

|---|---|---|---|

| Fischer Synthesis | Hydrazinopyridines | Condensation with a ketone/aldehyde followed by cyclization | researchgate.net, nih.gov, mdpi.com |

| Bartoli Synthesis | Nitropyridines | Reaction with vinyl Grignard reagents | researchgate.net |

| Madelung Synthesis | Acylamino-pyridines | Intramolecular cyclization | researchgate.net, |

Regioselective Annulation Approaches

Annulation reactions, which involve the formation of a ring onto an existing one, are powerful tools for the regioselective synthesis of 4-azaindoles. Many modern approaches utilize metal-catalyzed processes to construct the pyrrole ring with high precision.

Palladium-Catalyzed Annulation : A one-step procedure has been reported for the synthesis of polyfunctionalized 4-azaindoles via the reaction of amino-ortho-chloropyridines with pyruvic acid derivatives. nih.gov This process proceeds through an enamine formation followed by an intramolecular Heck reaction. nih.gov

Larock Annulation : This methodology has been adapted for the synthesis of 2,3-disubstituted 4-azaindoles. mdpi.com

Cascade Reactions : A notable approach involves a palladium-catalyzed cascade C-N cross-coupling/Heck reaction between amino-o-bromopyridines and alkenyl bromides. unl.pt This method provides a direct and regioselective pathway to 2-substituted and 2,3-disubstituted 4-azaindoles. unl.pt The cyclization of 2,3-dihalopyridines with readily available imines also offers a convenient and regioselective route, where the choice of halogen (chlorine vs. bromine) can control the outcome. researchgate.netresearchgate.net

Building Block Synthesis and Assembly

The assembly of the 4-azaindole core relies on the use of strategically chosen and often pre-functionalized building blocks. The most common starting materials are derivatives of pyridine or, less frequently, pyrrole. mdpi.comuni-rostock.de

Pyridine-Based Building Blocks :

Aminopyridines : These are central to many synthetic routes, including the Fischer synthesis (as hydrazinopyridines) and various palladium-catalyzed cross-coupling reactions. mdpi.comresearchgate.netunl.pt

Halopyridines : Dihalopyridines and amino-o-halopyridines are key substrates in cascade and annulation reactions for forming the fused pyrrole ring. researchgate.netunl.ptresearchgate.net

Nitropyridines : These serve as precursors in the Bartoli indole synthesis. researchgate.net

Pyrrole-Based Building Blocks : While less common, substituted pyrroles can be used to construct the fused pyridine ring. uni-rostock.de For example, 2-aminopyrroles can be condensed with β-dicarbonyl compounds, followed by a reductive cyclization to form the 4-azaindole system. uni-rostock.de

A specific strategy for synthesizing substituted 4-azaindoles involves using a bromine atom as a "place-holding group" on the pyridine ring throughout a reaction sequence. enamine.net This placeholder is removed only in the final reductive cyclization step, allowing for the synthesis of valuable building blocks like 7-methyl-4-azaindole. enamine.net

N-Sulfonylation Protocols for 1-(Phenylsulfonyl)-4-azaindole

The introduction of the phenylsulfonyl group at the N-1 position of the 4-azaindole core is a crucial step to arrive at the target compound. This group is often installed as a protecting group to modulate the electronic properties of the heterocycle and enable further functionalization. nih.govmdpi.com

Direct N-Sulfonylation of 4-Azaindole

The most straightforward method for preparing this compound is the direct N-sulfonylation of the 4-azaindole heterocycle. This reaction typically involves the treatment of 4-azaindole with benzenesulfonyl chloride in the presence of a base. evitachem.com

Commonly employed conditions include:

Sodium Hydride (NaH) : Using NaH as a base in an anhydrous polar aprotic solvent like dimethylformamide (DMF) is a standard method. The reaction is often initiated at a low temperature (0 °C) and then allowed to proceed at room temperature.

Triethylamine (B128534) (Et₃N) : In solvents such as dichloromethane (B109758) (DCM), triethylamine can be used as a base to neutralize the hydrochloric acid that is generated during the sulfonylation reaction, driving it to completion. evitachem.com

Metalation-Sulfonylation : An alternative approach involves the initial deprotonation of the 4-azaindole nitrogen with a strong base like lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi), followed by quenching the resulting anion with benzenesulfonyl chloride.

Table 2: Reagents for Direct N-Sulfonylation of 4-Azaindole

| Sulfonylating Agent | Base | Solvent | Key Features | Reference(s) |

|---|---|---|---|---|

| Benzenesulfonyl Chloride | Sodium Hydride (NaH) | Dimethylformamide (DMF) | Common for generating the indolyl anion in situ. | |

| Benzenesulfonyl Chloride | Triethylamine (Et₃N) | Dichloromethane (CH₂) | Milder conditions; base acts as an acid scavenger. | evitachem.com |

One-Pot Synthetic Routes Incorporating N-Sulfonylation

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without isolating intermediates, offer significant advantages in terms of efficiency and resource utilization. While one-pot procedures that combine the formation of a heterocyclic core with a subsequent sulfonylation step are known for other systems, such as pyrans, dedicated one-pot syntheses for this compound from acyclic or simple pyridine precursors are not widely reported in the reviewed literature. oiccpress.com The synthesis is typically performed in a stepwise manner: first, the construction and isolation of the 4-azaindole core, followed by a separate N-sulfonylation step. nih.govmdpi.com

Optimization of Reaction Conditions and Yields

The synthesis of this compound and its precursors is a multi-step process where the optimization of reaction parameters is critical for achieving high yields and purity. The foundational step typically involves the sulfonylation of the 4-azaindole core. This reaction is generally accomplished by treating the azaindole with phenylsulfonyl chloride in the presence of a base. evitachem.com The choice of base, solvent, temperature, and reaction time are all crucial variables that must be fine-tuned.

For instance, bases such as triethylamine are commonly used to neutralize the hydrochloric acid byproduct generated during sulfonylation, which drives the reaction to completion. evitachem.com The selection of an appropriate solvent, like dichloromethane, is also vital for ensuring the solubility of reactants and facilitating the reaction. evitachem.com Industrial-scale production often requires further optimization of conditions, including temperature and pressure, to ensure an efficient and cost-effective process.

However, a significant challenge arises in subsequent functionalization steps. The phenylsulfonyl protecting group, while crucial for directing certain reactions, can be labile. Under some basic conditions, particularly those used in palladium-catalyzed amination reactions, the N-sulfonyl protected 7-azaindole (B17877) can undergo efficient deprotection (desulfonation), leading to the undesired parent azaindole as the primary or sole product. beilstein-journals.orgbeilstein-journals.org This necessitates careful optimization to balance the desired reactivity with the stability of the protecting group.

Optimization studies often involve systematic screening of various parameters. As an example drawn from analogous indole chemistry, a change in solvent from dioxane to DMF can dramatically increase the yield of a cyclized product from 29% to 75% by improving the solubility of the base and preventing the isolation of an uncyclized intermediate. clockss.org Similarly, the addition of small amounts of water or adjustments in temperature can selectively favor the formation of one product over another, boosting the desired product's yield from 48% to 69%. researchgate.net These examples highlight the general principles that are applied to optimize the synthesis of this compound and its derivatives.

Table 1: General Parameters for Optimization in Azaindole Synthesis

| Parameter | Common Options | Purpose/Effect on Reaction | Citation(s) |

|---|---|---|---|

| Catalyst | Palladium complexes (e.g., Pd₂(dba)₃, Pd(PPh₃)₄), Copper salts (e.g., CuI) | Facilitates bond formation in cross-coupling reactions. | beilstein-journals.org |

| Ligand | Phosphines (e.g., Xantphos, PPh₃) | Stabilizes and activates the metal catalyst, influences selectivity. | beilstein-journals.org |

| Base | Inorganic (e.g., K₃PO₄, Cs₂CO₃, Na₂CO₃), Organic (e.g., Et₃N) | Neutralizes acidic byproducts, activates substrates. Can cause desulfonation. | evitachem.combeilstein-journals.org |

| Solvent | Aprotic (e.g., Dioxane, DMF, Toluene), Protic (e.g., H₂O) | Solubilizes reactants, can influence reaction rate and selectivity. | evitachem.comclockss.org |

| Temperature | Room Temperature to >100 °C | Affects reaction rate; higher temperatures can lead to side reactions or decomposition. | researchgate.net |

Advanced Synthetic Approaches to this compound Derivatives

Modern synthetic chemistry offers powerful tools for the derivatization of the this compound scaffold. These advanced methods, particularly metal-catalyzed cross-coupling reactions, enable the precise introduction of a wide array of functional groups, which is essential for creating diverse chemical libraries for research and drug discovery. nih.govnih.govmdpi.com

Metal-Catalyzed Cross-Coupling Strategies

Palladium- and copper-catalyzed cross-coupling reactions are cornerstone methodologies for forming new carbon-carbon (C-C) and carbon-heteroatom bonds on the azaindole nucleus. mdpi.comresearchgate.net These reactions typically involve the coupling of a halogenated or triflated azaindole with a suitable coupling partner, such as an organoborane, alkyne, or alkene. The phenylsulfonyl group at the N1 position plays a key role, influencing the electronic properties of the heterocyclic system and often directing the regioselectivity of these transformations.

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction for forming C-C bonds by coupling an organoboron compound with a halide or triflate. libretexts.org This reaction has been successfully applied to the this compound framework to introduce aryl and heteroaryl substituents.

In a notable example, the synthesis of an Aurora kinase inhibitor involved the selective Suzuki cross-coupling of 4-bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo-[2,3-b]pyridine with various phenylboronic acids. nih.gov This reaction proceeded with high selectivity at the more reactive C2-iodo position to yield 2-aryl intermediates. nih.gov A subsequent Suzuki coupling was then performed at the C4-bromo position to introduce an N-ethylindazole boronate pinacolato ester, affording the desired product in 81% yield. nih.gov This sequential coupling demonstrates the fine control achievable on a di-halogenated phenylsulfonyl-azaindole substrate.

Table 2: Example of Suzuki-Miyaura Coupling on a 1-(Phenylsulfonyl)-azaindole Derivative

| Substrate | Coupling Partner | Catalyst/Base | Solvent/Temperature | Product | Yield | Citation |

|---|---|---|---|---|---|---|

| 4-Bromo-2-(3-formylphenyl)-1-phenylsulfonyl-1H-pyrrolo[2,3-b]pyridine | N-ethylindazole boronate pinacolato ester | Not specified | Not specified | 2-(3-Formylphenyl)-4-(1-ethyl-1H-indazol-5-yl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine nitro derivative | 81% | nih.gov |

| 5-Bromo-4-fluoro-1-(phenylsulfonyl)-7-azaindole | Aryl/heteroaryl boronic acids | Pd(PPh₃)₄ / Na₂CO₃ | DME/H₂O / 80°C | 5-Aryl/heteroaryl-4-fluoro-1-(phenylsulfonyl)-7-azaindole | 65-78% |

The Sonogashira coupling is another powerful palladium-catalyzed reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This methodology provides a direct route to 2-alkynyl-7-azaindoles, which are valuable synthetic intermediates.

A highly effective process has been developed for the Sonogashira coupling of 1-benzenesulfonyl-4-chloro-2-iodo-7-azaindole (B1461743) with a variety of terminal alkynes. aurigeneservices.com The reaction demonstrates excellent chemoselectivity, with the coupling occurring exclusively at the C2-iodo position while leaving the C4-chloro substituent intact. aurigeneservices.com Using a catalytic system of 10% Palladium on carbon (Pd/C), triphenylphosphine (B44618) (PPh₃), and copper(I) iodide (CuI) in water at 80°C, a range of 2-alkynyl-4-chloro-1-(phenylsulfonyl)-7-azaindoles were synthesized in good to excellent yields. aurigeneservices.com

Table 3: Sonogashira Coupling of 1-Benzenesulfonyl-4-chloro-2-iodo-7-azaindole

| Alkyne Coupling Partner | Product | Yield | Citation |

|---|---|---|---|

| Phenylacetylene | 4-Chloro-2-(phenylethynyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | 91% | aurigeneservices.com |

| 1-Ethynyl-4-fluorobenzene | 4-Chloro-2-((4-fluorophenyl)ethynyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | 94% | aurigeneservices.com |

| 1-Ethynyl-4-methoxybenzene | 4-Chloro-2-((4-methoxyphenyl)ethynyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | 92% | aurigeneservices.com |

| Prop-2-yn-1-ol | 3-(4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)prop-2-yn-1-ol | 88% | aurigeneservices.com |

The Heck reaction, which couples alkenes with aryl or vinyl halides, has also been applied to the 1-(phenylsulfonyl)-azaindole scaffold. organic-chemistry.orgcommonorganicchemistry.com For example, 1-phenylsulfonyl-iodo-7-azaindole was successfully reacted with methyl acrylate (B77674) under Heck conditions to produce the corresponding 2-alkenyl derivative in fair yield. atlanchimpharma.com

Beyond C-C bond formation, other palladium-catalyzed transformations are crucial for introducing diverse functionality. Palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig amination) is a key method for forming aryl-amine bonds. However, attempts to apply this reaction to 4-bromo-1-(phenylsulfonyl)-7-azaindole have highlighted a significant limitation. When heated with an amine in the presence of a palladium catalyst and a base such as cesium carbonate, the major product obtained is often the desulfonated 4-bromo-7-azaindole rather than the desired aminated product. beilstein-journals.orgbeilstein-journals.org This N-S bond cleavage under basic conditions represents a critical challenge that must be overcome through careful selection of N-protecting groups or optimization of reaction conditions to access C4-amino derivatives of this compound. beilstein-journals.orgbeilstein-journals.org

Copper catalysis plays a significant role in the synthesis and functionalization of azaindoles, both as a co-catalyst and as the primary catalytic species. clockss.org As mentioned, copper(I) salts are essential co-catalysts in the Sonogashira reaction, facilitating the formation of a copper acetylide intermediate. nih.govwikipedia.org

Beyond this co-catalytic role, copper-catalyzed reactions have been developed for the direct construction of the azaindole ring system. A Madelung-type indole synthesis has been adapted using a copper-catalyzed amidation/condensation strategy to produce 7-azaindole derivatives. clockss.org This process involves the reaction of 2-(2-bromopyridin-3-yl)acetonitrile (B2922977) with an amide in the presence of copper(I) iodide (CuI), a diamine ligand, and a base, leading to the cyclized azaindole product. clockss.org Additionally, copper-catalyzed methods have been developed for direct C-H functionalization, such as the sulfonylation of indolines, demonstrating the potential for copper to mediate C-S bond formation on related heterocyclic systems. sci-hub.sesci-hub.se These methods provide alternative pathways for derivatization that complement the more common palladium-catalyzed approaches.

C-H Functionalization Methodologies for Position-Selective Synthesis

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying the azaindole core, avoiding the need for pre-functionalized starting materials. rsc.org The position of functionalization is often dictated by the inherent reactivity of the azaindole nucleus and the strategic use of directing groups. The phenylsulfonyl group at the N1-position plays a crucial role in this regard, alongside other strategies to functionalize specific positions of the 4-azaindole ring.

The N-phenylsulfonyl group is electron-withdrawing, which modulates the electronic properties of the azaindole ring. vulcanchem.com Electrophilic substitution on this compound is reported to occur preferentially at the C3-position of the pyrrole ring. vulcanchem.com This inherent reactivity makes the C3-position a primary target for functionalization.

For other positions on the azaindole core, particularly on the pyridine ring, regioselectivity can be challenging due to the similar reactivity of the C-H bonds. mdpi.com Researchers have employed various strategies to achieve position-selective synthesis. One common approach involves the use of a directing group, which positions a metal catalyst in proximity to a specific C-H bond. While the phenylsulfonyl group itself can act as a directing group, other groups can be installed to direct functionalization to other sites. For instance, in the broader context of azaindole chemistry, directing groups like pivaloyl have been used for C4-arylation, and N-oxides have been employed for C6-arylation of 7-azaindoles. mdpi.com Glycine (B1666218) has also been utilized as a transient directing group for the C4-arylation of indoles and azaindoles. mdpi.com

Interestingly, the 7-azaindole moiety itself can function as an intrinsic directing group for the C-H functionalization of an N-aryl substituent at the ortho-position. sioc-journal.cn This strategy avoids the need for external directing groups that must be installed and subsequently removed. sioc-journal.cn

The table below summarizes selected C-H functionalization methodologies relevant to azaindole scaffolds.

| Methodology | Catalyst/Reagent | Position Functionalized | Key Findings | Reference |

| Electrophilic Substitution | - | C3 | The electron-withdrawing phenylsulfonyl group directs electrophiles to the C3 position. | vulcanchem.com |

| C3-Sulfenylation | TBAI | C3 | Transition-metal-free, regioselective sulfenylation of N-sulfonyl protected 7-azaindoles. TBAI acts as both promoter and desulfonylation reagent. | rsc.orgrsc.org |

| C4-Arylation | Pd(OAc)₂ / AgTFA | C4 | Use of glycine as a transient directing group to achieve C4-arylation of azaindoles. | mdpi.com |

| C6-Arylation | Pd(OAc)₂ / DavePhos | C6 | N-oxide assisted palladium-catalyzed direct arylation of the pyridine ring of 7-azaindole. | mdpi.com |

| C7-Functionalization | Rhodium Catalyst | C7 | N-pivaloyl directing group enables highly regioselective alkenylation and alkylation at the C7 position of indoles. | tandfonline.com |

| N-Aryl ortho-Functionalization | Transition Metals | ortho-position of N-aryl group | The 7-azaindole core acts as an intrinsic directing group for various functionalizations. | sioc-journal.cn |

Green Chemistry Aspects in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of azaindoles to reduce the environmental impact of chemical processes. Key areas of focus include the use of environmentally benign solvents and the development of reusable catalytic systems.

A significant advancement in green chemistry is the reduction or elimination of volatile organic solvents. For the synthesis of azaindole derivatives, several methods have been developed that operate in solvent-free conditions or in water.

Solvent-free reactions, often facilitated by microwave irradiation, have proven to be efficient for the synthesis of functionalized azaindoles. researchgate.netdntb.gov.uamdpi.comresearchgate.net For example, the C-3 coupling of azaindoles with cyclic imines has been successfully performed under solvent-free conditions, with microwave heating being more effective than classical heating. dntb.gov.uamdpi.com A catalyst- and solvent-free protocol for synthesizing 7-azagramine analogues via a three-component Mannich-type reaction has also been described. rhhz.net

Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. Microwave-assisted cycloisomerization of 2-alkynylanilines and alkynylpyridinamines in water has been shown to be an efficient method for preparing indole and azaindole derivatives. dntb.gov.uaresearchgate.net Furthermore, a catalyst-free method for the methylenation of N-methyl-7-azaindoles using aqueous formaldehyde (B43269) under microwave irradiation has been developed, highlighting a green approach to functionalization. rsc.org

The table below presents examples of green synthetic methods for azaindole derivatives.

| Reaction Type | Conditions | Key Green Aspect | Reference |

| C-3 Coupling with Cyclic Imines | Solvent-free, microwave irradiation | Elimination of organic solvents. | dntb.gov.uamdpi.com |

| Mannich Type Reaction | Solvent-free, catalyst-free | Elimination of both solvent and catalyst. | rhhz.net |

| Cycloisomerization | Water, microwave irradiation | Use of water as a green solvent. | dntb.gov.uaresearchgate.net |

| Methylenation | Aqueous formaldehyde, microwave irradiation, catalyst-free | Use of aqueous media and avoidance of a catalyst. | rsc.org |

The development of recyclable catalytic systems is a cornerstone of sustainable chemistry, as it reduces waste and lowers costs. In the context of azaindole synthesis, there is a growing interest in heterogeneous catalysts or catalytic systems that can be easily recovered and reused.

One example is the use of an I₂/PEG (polyethylene glycol) system for the regioselective deoxygenative C-H thiolation of 7-azaindole N-oxides. researchgate.net This system was found to be an efficient and reusable catalytic medium. researchgate.net While specific examples for this compound are not extensively documented, the principles demonstrated in related azaindole syntheses pave the way for future developments. The use of iron, an earth-abundant and less toxic metal, as a catalyst in reactions such as the Sonogashira coupling followed by cyclization to form 7-azaindoles, also represents a move towards more sustainable metal catalysis. researchgate.net

Challenges and Future Directions in this compound Synthesis

Despite the significant progress in the synthesis of this compound and its analogues, several challenges remain. The synthesis of 4-azaindoles can be particularly problematic compared to other isomers, sometimes resulting in complex mixtures of products, which may be due to the coordination of the pyridyl nitrogen to the metal catalyst, retarding subsequent bond formation. mdpi.com

Achieving regioselectivity in the functionalization of the pyridine ring of the 4-azaindole core remains a significant hurdle. While C-H functionalization methods have advanced, precise control over which C-H bond on the six-membered ring reacts is often difficult to achieve without the use of directing groups, which adds steps to the synthetic sequence. mdpi.com

Future research will likely focus on several key areas:

Development of Novel Catalytic Systems: There is a need for more efficient and highly regioselective catalysts for the direct C-H functionalization of the 4-azaindole ring. This includes catalysts that can overcome the challenges posed by the coordinating pyridine nitrogen.

Expansion of Green Methodologies: Further development of syntheses in aqueous media or under solvent-free conditions for this compound and its precursors will be crucial. The design of robust, recyclable catalysts for these transformations is a key goal.

Protecting-Group-Free Synthesis: Strategies that avoid the use of protecting groups are highly desirable as they reduce the number of synthetic steps, improve atom economy, and decrease waste. Future work will likely target direct functionalization methods on the unprotected 4-azaindole core, followed by sulfonylation.

Chemical Reactivity and Transformation Mechanisms of 1 Phenylsulfonyl 4 Azaindole

Reactions Involving the Phenylsulfonyl Group

The phenylsulfonyl group in 1-(phenylsulfonyl)-4-azaindole is not merely a passive spectator; it actively participates in the chemistry of the molecule, serving as both a protecting group and a modulator of reactivity.

The phenylsulfonyl group is often employed as a protecting group for the nitrogen atom of indoles and related heterocycles. Its removal, or de-sulfonylation, is a crucial step in many synthetic sequences. Several methods have been developed for this purpose. A transition-metal-free approach involves the use of potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (B87167) (DMSO) at room temperature, which has been shown to effectively deprotect N-tosyl 7-azaindole (B17877). sci-hub.se This method is also effective for other sulfonyl groups like benzenesulfonyl. sci-hub.se

Another strategy for de-sulfonylation involves the use of reducing agents. For instance, lithium aluminum hydride (LiAlH₄) can be used to cleave the sulfonyl group. Additionally, alkali metals absorbed into nanostructured silica (B1680970) have been reported as effective reagents for the desulfonation of N,N-disubstituted sulfonamides. researchgate.net As previously mentioned, palladium-catalyzed reactions intended for nucleophilic substitution can sometimes lead to de-sulfonylation as a side reaction. nih.govbeilstein-journals.org

Table 2: Reagents for the De-sulfonylation of N-Sulfonylated Heterocycles.

| Reagent | Conditions | Reference |

| Potassium tert-butoxide (KOtBu) | DMSO, room temperature | sci-hub.se |

| Lithium aluminum hydride (LiAlH₄) | THF, 0°C to room temperature | |

| Alkali metals in silica gel | - | researchgate.net |

| Palladium catalyst with base and amine | Heating | nih.govbeilstein-journals.org |

Beyond its role as a protecting group, the phenylsulfonyl moiety can act as an activating or directing group in various reactions. The strong electron-withdrawing nature of the sulfonyl group can activate adjacent positions towards nucleophilic attack. For instance, in 2,3,5,6-tetrafluoro-4-(phenylsulfonyl)pyridine, the sulfonyl group facilitates nucleophilic aromatic substitution. researchgate.net

In the context of electrophilic aromatic substitution, the phenylsulfonyl group is deactivating but can direct incoming electrophiles to specific positions, typically the meta-position on the phenyl ring. vulcanchem.com In the broader context of C-H activation, the nitrogen of the azaindole ring, in conjunction with the sulfonyl group, can play a role in directing transition metal catalysts to specific C-H bonds for functionalization. sioc-journal.cn For example, 7-azaindole has been used as an intrinsic directing group for the N-aryl-C-H functionalization of N-aryls under transition metal catalysis. sioc-journal.cn

Sulfonyl Migration Phenomena

The migration of a sulfonyl group from the nitrogen atom of an indole (B1671886) or azaindole ring is a notable transformation, often occurring under specific catalytic or thermal conditions. In systems analogous to this compound, such as N-sulfonyl indoles, this rearrangement can lead to the formation of C-sulfonylated isomers.

A study on ortho-alkynyl-N-sulfonyl anilines demonstrated that a gold(I)- or silver(I)-triggered cyclization could occur simultaneously with a light-induced 1,3-sulfonyl migration to yield 3-sulfonylindoles. acs.org Mechanistic investigations suggest that this process can involve the generation of a sulfonyl radical, particularly under photocatalysis. acs.org For instance, when N-tosyl indole derivatives were irradiated with blue LEDs in the presence of a photocatalyst, a marginal 1,3-sulfonyl migration was observed. acs.org The radical nature of this migration was supported by experiments where the addition of TEMPO, a radical scavenger, inhibited the formation of the 3-sulfonylindole product. acs.org

In a different approach, a Lewis acid-mediated migration was observed. The treatment of N-alkyl/aryl sulfonyl indoles with aluminum chloride (AlCl₃) in dichloromethane (B109758) led to a regioselective migration of the sulfonyl group, primarily to the C-7 position of the indole ring. researchgate.net Crossover experiments conducted during these studies suggested that the migration follows an intermolecular pathway. researchgate.net

Furthermore, desulfonylative rearrangements, such as the Smiles rearrangement, have been achieved using N-heterocyclic carbene (NHC) catalysis on N-nosylated indole-2-carboxaldehydes. nih.gov This process involves the migration of an aryl group from the sulfonyl moiety to the indole core, driven by the irreversible extrusion of sulfur dioxide. nih.gov While not a direct migration of the entire phenylsulfonyl group, it highlights the reactivity of the N-sulfonyl linkage toward rearrangement cascades.

Metal-Catalyzed Transformations of this compound Derivatives

The phenylsulfonyl group on the azaindole nitrogen acts as a robust protecting group that influences the electronic properties of the heterocyclic system, making it a key substrate in various metal-catalyzed transformations.

Cross-Coupling Reactions at Halogenated Azaindole Positions

The halogenated derivatives of this compound are versatile precursors for carbon-carbon and carbon-heteroatom bond formation through palladium-catalyzed cross-coupling reactions. The N-phenylsulfonyl group is stable under these conditions and allows for selective functionalization at positions modified with halogens like iodine or bromine.

Suzuki-Miyaura Coupling: This reaction is a powerful method for creating aryl-aryl bonds. For instance, 4-bromo-7-azaindole derivatives have been successfully coupled with various arylboronic acids. beilstein-journals.org The synthesis of GSK 1070916, an Aurora kinase inhibitor, involved a key Suzuki coupling of 4-bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo-[2,3-b]pyridine with a phenylboronic acid, which occurred selectively at the more reactive C-2 iodo position. A second Suzuki coupling was then performed at the C-4 position. The use of N-protected 4-bromo-7-azaindoles with various boronic acids has been explored, demonstrating the utility of this reaction for building molecular complexity. beilstein-journals.orgresearchgate.net Generally, standard palladium catalysts like Pd(OAc)₂ or Pd₂(dba)₃ are used in combination with phosphine (B1218219) ligands. beilstein-journals.org

Sonogashira Coupling: The Sonogashira reaction enables the coupling of terminal alkynes with aryl halides, and it has been applied to N-phenylsulfonyl-halo-azaindoles. nih.govlibretexts.org For example, 4-iodo-1-acetyl-7-azaindole (B1312628) reacts with 2-methyl-3-butyn-2-ol (B105114) under Sonogashira conditions to afford the corresponding alkynylated product in high yield. atlanchimpharma.com In related systems, 1-benzenesulfonyl-4-chloro-2-iodo-7-azaindole (B1461743) was shown to undergo selective Sonogashira coupling at the C-2 iodo position. washington.edu The reaction is typically catalyzed by a palladium(0) complex, a copper(I) co-catalyst, and an amine base. nih.govlibretexts.org However, copper-free versions have also been developed. rsc.orgnih.gov

Heck Coupling: The Heck reaction couples aryl halides with alkenes. 1-Phenylsulfonyl-iodo-7-azaindole has been shown to react with methyl acrylate (B77674) under Heck conditions to yield the corresponding C-2 substituted vinyl derivative. atlanchimpharma.com

Stille Coupling: This reaction involves the coupling of organostannanes with organic halides. The 2-(trimethylstannyl)-1-phenylsulfonyl-7-azaindole, prepared from the parent compound, was coupled with aromatic iodo derivatives in the presence of a palladium catalyst to form 2-aryl-7-azaindoles. atlanchimpharma.com

Table 1: Examples of Cross-Coupling Reactions on Halogenated Azaindoles

| Coupling Reaction | Azaindole Substrate | Coupling Partner | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Suzuki | 4-Bromo-2-iodo-1-(phenylsulfonyl)-7-azaindole | Phenylboronic acid | Pd catalyst | 2-Aryl-4-bromo-1-(phenylsulfonyl)-7-azaindole | |

| Suzuki | N-Benzyl-4-bromo-7-azaindole | Benzamide | Pd₂(dba)₃, Xantphos, K₂CO₃ | 4-Benzamido-N-benzyl-7-azaindole | beilstein-journals.org |

| Sonogashira | 4-Chloro-2-iodo-1-(phenylsulfonyl)-7-azaindole | Terminal alkynes | 10% Pd/C–PPh₃–CuI | 2-Alkynyl-4-chloro-1-(phenylsulfonyl)-7-azaindole | washington.edu |

| Heck | 1-Phenylsulfonyl-iodo-7-azaindole | Methyl acrylate | Pd catalyst | 2-Vinyl-1-(phenylsulfonyl)-7-azaindole | atlanchimpharma.com |

| Stille | 2-(Trimethylstannyl)-1-phenylsulfonyl-7-azaindole | Aromatic iodide | Pd(PPh₃)₂Cl₂ | 2-Aryl-1-(phenylsulfonyl)-7-azaindole | atlanchimpharma.com |

Directed C-H Activation and Functionalization

The concept of using a directing group to achieve regioselective C-H activation and functionalization is a powerful strategy in modern organic synthesis. mdpi.com In the context of azaindole chemistry, the pyridine (B92270) nitrogen within the azaindole scaffold itself can act as an intrinsic directing group. sioc-journal.cn This has been exploited for the functionalization of N-aryl-7-azaindoles, where transition metals like rhodium or iridium catalyze C-H activation at the ortho-position of the N-aryl substituent. sioc-journal.cnacs.org

While the phenylsulfonyl group at the N-1 position is often considered a protecting group, related sulfonamide functionalities have been used to direct C-H activation. mdpi.com For instance, palladium-catalyzed C-H functionalization of indoles has been achieved where directing groups guide the reaction to specific positions on the benzo-fused ring. researchgate.net In a palladium-catalyzed process for the synthesis of 3-nitro-1-(phenylsulfonyl)-1H-indazole derivatives, a chelate-assisted cleavage of two C-H bonds is a key part of the mechanism, highlighting the role of the sulfonyl-containing moiety in facilitating the transformation.

A regioselective C-4 arylation of indole-3-carbaldehydes and their azaindole analogues has been demonstrated using a transient glycine (B1666218) directing group in a palladium(II)-catalyzed reaction. researchgate.net This approach showcases the selective formation of a six-membered palladacycle intermediate, allowing for functionalization at a typically less reactive position. researchgate.net

Ligand Effects on Regioselectivity and Stereoselectivity

In metal-catalyzed reactions, the choice of ligand coordinated to the metal center is crucial for controlling the outcome, particularly the regioselectivity (where the reaction occurs) and stereoselectivity (the 3D arrangement of the product).

The effect of phosphine ligands on palladium-catalyzed reactions of azaindoles is well-documented. In the amination and amidation of N-protected 4-bromo-7-azaindole, different biarylphosphine ligands such as Xantphos, SPhos, and XPhos were screened, showing significant impact on reaction efficiency and yield. beilstein-journals.org For example, the coupling of N-methyl-4-bromo-7-azaindole with D-alanine methyl ester gave a low yield with the SPhos ligand, while using Xantphos with a different substrate provided high conversion. beilstein-journals.org

More broadly, ligand control has been shown to achieve regiodivergence in palladium-catalyzed reactions. chemrxiv.orgnih.gov For instance, in the heteroannulation of o-bromoanilines with 1,3-dienes to form indolines, the use of the ligand PAd₂nBu was key to achieving high regioselectivity. nih.gov Computational and data-driven models have been developed to understand how ligand properties, such as steric bulk and electronic character, govern regioselectivity in such transformations. chemrxiv.org While not specific to this compound, these principles are directly applicable. The choice of ligand can influence which C-H bond is activated or which site of an unsaturated system undergoes nucleophilic attack, thereby directing the reaction to a specific regioisomer.

Cycloaddition and Rearrangement Reactions Involving the Azaindole System

The fused π-system of azaindole provides a scaffold capable of participating in various cycloaddition and rearrangement reactions, leading to the formation of more complex polycyclic structures.

[3+2] Cycloadditions

[3+2] Cycloaddition reactions are powerful tools for constructing five-membered rings. sci-rad.com In these reactions, a three-atom component (a 1,3-dipole or its equivalent) reacts with a two-atom component (a dipolarophile). sci-rad.com While direct examples involving this compound as the dipolarophile are not extensively detailed, related indole and N-sulfonylated systems demonstrate this reactivity.

An unprecedented [3+2] cycloaddition has been reported between N-tert-butanesulfinyl imines and arynes. cas.cn In this work, it was discovered that attaching a PhSO₂CF₂ group to the imine was crucial for activating it to act as a quasi-1,3-dipole, facilitating the cycloaddition. cas.cn This highlights how sulfonyl groups can be integral to enabling cycloaddition reactivity.

Intramolecular Rearrangements and Skeletal Modifications

The this compound scaffold can undergo notable intramolecular rearrangements and skeletal modifications, often influenced by reaction conditions and the nature of substituents. Under acidic conditions, the azaindole core is susceptible to ring-opening and ring-closing sequences. For instance, treatment with concentrated sulfuric acid can lead to the formation of meta-aminopyridyl nicotinates, while gaseous hydrogen chloride in dichloromethane followed by oxidation can yield oxidized pyrrolopyridine analogs. The proposed mechanism for these transformations involves protonation at the N1 position, which facilitates the cleavage of the C2–N bond. Subsequent recombination with nucleophiles like ammonia (B1221849) or amines can then form new pyridine-based structures.

In some cases, nucleophilic substitution reactions on substituted this compound derivatives can be accompanied by rearrangements. For example, the nucleophilic displacement of a 4-chloro group on N-1 substituted pyrrolo[3,2-c]pyridines (5-azaindoles) with primary alkylamines has been reported to yield a mixture of the expected substitution product and a rearranged 1H-pyrrolo[2,3-b]pyridine (7-azaindole) derivative. tugraz.at This suggests the possibility of an equilibrium between different azaindole isomers under certain reaction conditions. tugraz.at

Furthermore, palladium-catalyzed intramolecular oxidative arylations have been explored for the synthesis of fused biaryl sulfones from precursors containing a phenylsulfonyl group. acs.org While this specific reaction has not been detailed for this compound itself in the available literature, the methodology has been successfully applied to related structures like 3-(phenylsulfonyl)pyridine, resulting in exclusive C-2 oxidative arylation. acs.org This indicates the potential for similar intramolecular C-H activation and cyclization reactions on the this compound core, leading to novel, rigidified polycyclic structures.

The following table summarizes key intramolecular rearrangements and skeletal modifications involving the azaindole core:

| Reaction Type | Reagents/Conditions | Major Product Type | Reference |

| Ring-Opening/Closing | H₂SO₄ (conc.), 100°C | meta-Aminopyridyl nicotinates | |

| Ring-Opening/Closing | HCl (gas), DCM, 0°C; then MnO₂, toluene (B28343) reflux | Oxidized pyrrolopyridine analogs | |

| Nucleophilic Substitution-Rearrangement | Primary alkylamines on 4-chloro-N-1-substituted pyrrolo[3,2-c]pyridines | Mixture of isomeric azaindoles | tugraz.at |

| Intramolecular Oxidative Arylation (on related structures) | Pd(OAc)₂, oxidant | Fused biaryl sulfones | acs.org |

Mechanistic Investigations of Key Reactions

Understanding the mechanisms of reactions involving this compound and its derivatives is crucial for controlling reaction outcomes and designing new synthetic routes. Investigations have focused on identifying key intermediates, transition states, and the influence of isotopic substitution on reaction rates.

Mechanistic studies often rely on a combination of experimental evidence and computational modeling to elucidate the pathways of chemical transformations. For reactions involving azaindole derivatives, several types of intermediates and transition states have been proposed or identified.

In the context of nucleophilic aromatic substitution on halogenated azaindoles, the phenylsulfonyl group plays a significant role by withdrawing electron density, thereby enhancing the electrophilicity of the azaindole core and facilitating the attack of nucleophiles. The reaction is believed to proceed through a Meisenheimer-like intermediate, where the nucleophile adds to the aromatic ring, forming a resonance-stabilized anionic σ-complex before the leaving group is expelled.

For ring transformation reactions under acidic conditions, a key intermediate is the protonated azaindole species. Protonation at the N1 position is thought to weaken the C2–N bond, leading to a ring-opened carbocationic intermediate. acs.org This intermediate can then undergo various cyclization and rearrangement pathways depending on the reaction conditions and the presence of other nucleophiles.

In palladium-catalyzed cross-coupling reactions, the mechanism involves a series of well-established steps, including oxidative addition, transmetalation, and reductive elimination. For instance, in Suzuki-Miyaura coupling reactions involving bromo-substituted azaindoles, the catalytic cycle is initiated by the oxidative addition of the palladium(0) catalyst to the C-Br bond, forming a palladium(II) intermediate. researchgate.netnih.gov Subsequent transmetalation with a boronic acid derivative and reductive elimination yields the coupled product and regenerates the palladium(0) catalyst. researchgate.netnih.gov

Computational studies, such as those using Density Functional Theory (DFT), have been employed to model the transition states of related reactions. For example, DFT computations have been used to understand the solvent effects in the cyclization of brevetoxin (B15176840) B precursors, suggesting that the reaction can proceed through either a carbocation intermediate or an alkylnitrilium salt depending on the solvent. acs.org Such computational approaches could provide valuable insights into the transition states of reactions involving this compound.

The table below provides examples of proposed intermediates and transition states in reactions of azaindole derivatives:

| Reaction Type | Proposed Intermediate/Transition State | Method of Investigation | Reference |

| Nucleophilic Aromatic Substitution | Meisenheimer-like anionic σ-complex | Mechanistic reasoning based on substituent effects | |

| Acid-Catalyzed Ring Transformation | Protonated azaindole, ring-opened carbocation | Mechanistic proposal based on product analysis | |

| Suzuki-Miyaura Coupling | Palladium(II) intermediate | General knowledge of catalytic cycles | researchgate.netnih.gov |

| Solvent-Controlled Cyclization (related systems) | Carbocation intermediate vs. alkylnitrilium salt | DFT computations | acs.org |

Kinetic isotope effect (KIE) studies are a powerful tool for probing reaction mechanisms, particularly for determining whether a specific bond is broken in the rate-determining step of a reaction. dalalinstitute.comnumberanalytics.comwikipedia.org The KIE is the ratio of the reaction rate of a molecule with a lighter isotope to that of a molecule with a heavier isotope (kL/kH). dalalinstitute.comwikipedia.org

While specific KIE studies on reactions of this compound were not found in the reviewed literature, the principles of KIE can be applied to understand its potential reactivity. For instance, in reactions involving the cleavage of a C-H bond on the azaindole ring or its substituents, a primary KIE (where kH/kD is significantly greater than 1) would be expected if this bond cleavage occurs in the rate-determining step. dalalinstitute.compsgcas.ac.in

Secondary KIEs, where the isotopic substitution is at a position not directly involved in bond breaking, can provide information about changes in hybridization at the reaction center. wikipedia.orgpsgcas.ac.in For example, a normal secondary KIE (kH/kD > 1) is often observed for reactions involving a change from sp3 to sp2 hybridization in the transition state, while an inverse KIE (kH/kD < 1) is typical for a change from sp2 to sp3 hybridization. psgcas.ac.in These effects could be used to study nucleophilic substitution reactions at the azaindole core.

Theoretical studies on related systems, such as the excited-state double proton transfer in a 7-azaindole-water complex, have shown that a combination of variational transition state theory and multidimensional tunneling calculations can accurately predict experimental KIEs. nih.gov These studies highlight the importance of quantum effects in proton transfer reactions and demonstrate the power of computational chemistry in elucidating reaction mechanisms. nih.gov

The following table outlines the types of kinetic isotope effects and their general interpretations, which could be applied to future mechanistic studies of this compound:

| KIE Type | Typical kH/kD Value | Mechanistic Implication | Reference |

| Primary | > 2 | C-H bond breaking in or before the rate-determining step | dalalinstitute.compsgcas.ac.in |

| Secondary (Normal) | > 1 (typically 1.0-1.4) | Change in hybridization from sp3 to sp2 at the isotopic position in the transition state | wikipedia.orgpsgcas.ac.in |

| Secondary (Inverse) | < 1 | Change in hybridization from sp2 to sp3 at the isotopic position in the transition state | psgcas.ac.in |

Derivatization and Structural Modification of 1 Phenylsulfonyl 4 Azaindole

Functionalization at the 4-Azaindole (B1209526) Nitrogen Atom (N1)

The N1 position of the 4-azaindole is a key site for introducing structural diversity. Modifications at this position can significantly impact the molecule's interaction with biological targets.

While the phenylsulfonyl group is a common feature, its replacement with other substituents allows for the exploration of a wider chemical space. This is typically achieved after the removal of the sulfonyl group. For instance, after deprotection, the nitrogen can be functionalized with various groups. In related azaindole systems, N-alkylation has been performed using reagents like methyl iodide or benzyl (B1604629) bromide. Furthermore, N-arylation can be accomplished through copper-catalyzed or palladium-catalyzed cross-coupling reactions with arylboronic acids. acs.org These reactions open pathways to introduce a vast array of alkyl, aryl, and heteroaryl groups at the N1 position, enabling fine-tuning of the molecule's properties.

The removal of the N-phenylsulfonyl group, or de-sulfonylation, is a critical step to enable further functionalization at the N1 position. This deprotection can be achieved under basic conditions. nih.govresearchgate.net For example, treatment with a base like potassium carbonate in a suitable solvent can effectively cleave the sulfonyl group, yielding the free N-H of the 4-azaindole. nih.govbeilstein-journals.org Once deprotected, the resulting 4-azaindole can undergo subsequent N-alkylation or N-arylation reactions as described previously, providing a versatile platform for creating diverse libraries of N-substituted 4-azaindole derivatives. acs.orgresearchgate.net

Table 1: Representative Conditions for N1-Functionalization of 4-Azaindole Scaffolds

| Transformation | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| De-sulfonylation | K₂CO₃, MeOH, reflux | N-H azaindole | nih.govresearchgate.net |

| N-Alkylation | Alkyl halide (e.g., CH₃I), Base (e.g., NaH), DMF | N-Alkyl azaindole | beilstein-journals.org |

| N-Arylation | Arylboronic acid, Cu(OAc)₂, DBU, DCM | N-Aryl azaindole | acs.org |

Modification of the Pyrrole (B145914) Ring (C2, C3)

The C2 and C3 positions of the pyrrole portion of the 4-azaindole are nucleophilic and represent prime sites for introducing further structural complexity. The N-phenylsulfonyl group plays a significant role in modulating the reactivity of these positions.

Halogenation of the 1-(phenylsulfonyl)-4-azaindole core provides a versatile handle for subsequent transition-metal-catalyzed cross-coupling reactions. Regioselective halogenation, such as iodination or bromination, can be achieved at the C2 or C3 position. For instance, iodination can be performed using N-iodosuccinimide (NIS). nih.gov The resulting halo-azaindoles are valuable intermediates. They can participate in a variety of cross-coupling reactions, including Suzuki-Miyaura couplings with boronic acids to form C-C bonds with aryl or heteroaryl groups. nih.govresearchgate.net Similarly, Sonogashira coupling with terminal alkynes can introduce alkynyl substituents. aurigeneservices.com These reactions are fundamental in building complex molecular architectures based on the 4-azaindole scaffold. nih.govaurigeneservices.com

Table 2: Examples of Cross-Coupling Reactions on Halogenated Azaindoles

| Reaction Type | Reactants | Catalyst System | Product | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | 4-bromo-2-iodo-1-(phenylsulfonyl)-azaindole, Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 2-Aryl-4-bromo-1-(phenylsulfonyl)-azaindole | nih.govresearchgate.net |

| Sonogashira | 4-chloro-2-iodo-1-(phenylsulfonyl)-azaindole, Terminal alkyne | Pd/C, PPh₃, CuI | 4-chloro-2-alkynyl-1-(phenylsulfonyl)-azaindole | aurigeneservices.com |

Direct C-H functionalization has emerged as a powerful, atom-economical strategy to modify heterocyclic cores, bypassing the need for pre-functionalization steps like halogenation. nih.govresearchgate.net For azaindole systems, palladium and rhodium catalysts have been employed for direct C-H arylation at the C2 or C3 positions. nih.govlucp.net These methods involve the direct coupling of the azaindole C-H bond with aryl halides or their equivalents. This approach offers a more streamlined synthesis of C2- or C3-arylated 4-azaindoles, which are important substructures in many biologically active compounds. nih.govnih.gov While specific examples for this compound are part of broader studies, the principles are widely applicable to N-protected azaindoles. nih.gov

The pyrrole ring can also be functionalized with heteroatom-containing groups. For example, C3-sulfenylation of N-protected 7-azaindoles has been achieved using sulfonyl chlorides, promoted by tetrabutylammonium (B224687) iodide (TBAI). acs.org Similar methodologies can be envisioned for the 4-azaindole isomer. These reactions introduce sulfur-based functionalities which can be further oxidized to sulfoxides or sulfones, adding another layer of chemical diversity. researchgate.net Direct C-H amination or hydroxylation reactions, often mediated by transition metals, also represent potential routes to install nitrogen and oxygen functionalities, although these are less commonly reported for this specific scaffold compared to C-C bond-forming reactions.

The strategic modification of the this compound core is crucial for exploring its chemical space and developing derivatives with tailored characteristics. Functionalization can be targeted at two primary locations: the pyridine (B92270) ring and the phenylsulfonyl group.

Functionalization of the Pyridine Ring (C5, C6, C7)

The pyridine portion of the 4-azaindole nucleus, encompassing positions C5, C6, and C7, presents unique challenges and opportunities for substitution due to the electronic influence of the pyridine nitrogen.

The introduction of substituents onto the pyridine ring of the azaindole scaffold is a key strategy for diversifying the molecular architecture. The electron-deficient nature of the pyridine ring influences the feasibility and regioselectivity of these reactions. nih.gov A variety of synthetic methods have been developed to achieve functionalization at the C5, C6, and C7 positions.

One common approach involves the use of a pre-functionalized pyridine precursor before the construction of the fused pyrrole ring. researchgate.netresearchgate.net However, late-stage functionalization of the intact this compound core is often more desirable in discovery chemistry. Strategies for this include:

Halogenation: Direct halogenation can introduce synthetically versatile handles onto the pyridine ring. For instance, N-bromosuccinimide (NBS) can be used for bromination. nih.gov The position of halogenation (C5, C6, or C7) can be influenced by the reaction conditions and the electronic nature of the azaindole core. nih.gov

Metal-Catalyzed Cross-Coupling Reactions: Halogenated azaindoles serve as excellent substrates for cross-coupling reactions. Palladium-catalyzed reactions like Suzuki-Miyaura (using boronic acids) and Sonogashira (using terminal alkynes) are frequently employed to introduce aryl, heteroaryl, or alkynyl groups at positions such as C5. nih.govacs.org For example, a 5-bromo-azaindole can be coupled with a boronic acid to yield a 5-aryl derivative. acs.org

Direct C-H Arylation: Advanced methods allow for the direct arylation of C-H bonds, bypassing the need for pre-halogenation. Palladium catalysis, sometimes in combination with an N-oxide directing group on the azaindole, can achieve regioselective arylation at the C5 and C7 positions. researchgate.net

Nucleophilic Aromatic Substitution (SNAr): The presence of strong electron-withdrawing groups on the pyridine ring can activate it towards nucleophilic attack, allowing for the displacement of a leaving group (like a halogen) by a nucleophile.

A summary of common functionalization strategies is presented below.

| Position | Reaction Type | Reagents/Catalysts | Type of Substituent Introduced | Reference |

| C5 | Halogenation | N-Bromosuccinimide (NBS) | Bromo | nih.gov |

| C5 | Suzuki Coupling | Aryl/heteroaryl boronic acid, Pd catalyst | Aryl, Heteroaryl | acs.org |

| C5 | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | Alkynyl | acs.org |

| C5, C7 | Direct C-H Arylation | Aryl halide, Pd catalyst | Aryl | researchgate.net |

The introduction of substituents at the C5, C6, and C7 positions significantly alters the electronic landscape of the this compound molecule, which in turn affects its reactivity and potential for molecular interactions. The pyridine nitrogen atom itself is electron-withdrawing, which deactivates the fused pyrrole ring compared to a standard indole (B1671886). rsc.org

Electron-Withdrawing Groups (EWGs): Substituents like halogens (F, Cl), nitro (NO₂), or cyano (CN) groups further decrease the electron density of the pyridine ring. rsc.orgacs.org This can enhance the electrophilicity of the ring, making it more susceptible to nucleophilic attack. However, strong EWGs can also deactivate the ring towards electrophilic substitution. acs.org Computationally, EWGs have been shown to strengthen hydrogen bond interactions with other molecules by making the azaindole a better hydrogen bond donor. acs.org

Electron-Donating Groups (EDGs): Substituents like alkyl or alkoxy groups increase the electron density of the pyridine ring. rsc.orgacs.org This generally enhances the ring's reactivity towards electrophilic substitution. EDGs are known to enhance n → π* interactions, where the lone pair of the azaindole nitrogen donates into the π* system of an interacting aromatic ring. acs.org

The electronic effects of these substituents can be correlated with their Hammett parameters, providing a predictable way to modulate the molecule's properties. acs.org For instance, in studies on 7-azaindole (B17877), moving from a strong electron-donating substituent to a strong electron-withdrawing one systematically altered the interaction energies with other molecules. acs.org

| Substituent Type | Effect on Pyridine Ring | Impact on Reactivity | Impact on Electronic Properties | Reference |

| Electron-Withdrawing (e.g., -F, -Cl, -NO₂) | Decreases electron density | Enhances susceptibility to nucleophilic attack; deactivates for electrophilic attack | Strengthens H-bond donor capacity | acs.org |

| Electron-Donating (e.g., -CH₃, -OCH₃) | Increases electron density | Enhances susceptibility to electrophilic attack | Weakens H-bond donor capacity; enhances n → π* interactions | rsc.orgacs.org |

Alterations of the Phenylsulfonyl Moiety

Introducing substituents onto the phenyl ring of the phenylsulfonyl group provides another avenue for structural diversification. This can modulate steric bulk, polarity, and electronic properties without altering the core azaindole heterocycle.

Research has shown that substitutions on this phenyl ring are well-tolerated and can be used to fine-tune activity in various contexts. For example, in the development of kinase inhibitors, fluorine atoms have been introduced at the 2- and 4-positions of the benzenesulfonamide (B165840) moiety. nih.gov Similarly, other derivatives such as N-(nitrobenzenesulfonyl)-4-azaindoles and N-(4-methylbenzenesulfonyl) (tosyl) derivatives have been synthesized and studied. nih.govambeed.com These modifications can influence pharmacokinetic properties and target engagement.

| Original Moiety | Substituted Moiety Example | Purpose of Modification | Reference |

| Phenylsulfonyl | 2-Fluorophenylsulfonyl | Modulate electronic properties/potency | nih.gov |

| Phenylsulfonyl | 4-Fluorophenylsulfonyl | Modulate electronic properties/potency | nih.gov |

| Phenylsulfonyl | 4-Nitrophenylsulfonyl | Probe electronic effects, create inhibitors | nih.gov |

| Phenylsulfonyl | 4-Methylphenylsulfonyl (Tosyl) | Standard protecting group, alter properties | ambeed.com |

While the phenylsulfonyl group is common, its removal often requires harsh basic conditions. nih.gov This has prompted the investigation of alternative sulfonyl groups that can be cleaved under milder conditions or that offer different steric and electronic profiles. The choice of the sulfonyl group is critical, especially in multi-step syntheses where orthogonality of protecting groups is required.

Alternative sulfonyl groups investigated in broader organic chemistry that could be applied to 4-azaindole include:

Tosyl (Ts): The 4-methylphenylsulfonyl group is a widely used alternative to the unsubstituted phenylsulfonyl group. ambeed.com

Nosyl (Ns): The 2- or 4-nitrobenzenesulfonyl groups are more electron-withdrawing and can sometimes be cleaved under different, often milder, nucleophilic conditions compared to phenylsulfonyl. nih.gov

Trifluoromethanesulfonyl (Tf): This group, while not typically used for N-protection of indoles due to its extreme electron-withdrawing nature, is used in other contexts and represents a significant alteration of the sulfonyl moiety. google.com

1,2-Dimethylindole-3-sulfonyl (MIS): Developed as a highly acid-labile protecting group for arginine, its indole-based structure presents an interesting, electronically rich alternative to phenyl-based sulfonyl groups. Its high acid lability could be advantageous for deprotection in the presence of acid-sensitive functionalities. ub.edu

Advanced Spectroscopic and Analytical Characterization Techniques for 1 Phenylsulfonyl 4 Azaindole and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignmentaurigeneservices.combenchchem.com

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural determination of organic molecules, including 1-(phenylsulfonyl)-4-azaindole. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for assigning the structure of this compound.

In the ¹H NMR spectrum of a related compound, 1-(phenylsulfonyl)-2-(diphenylphoshanyl)-7-azaindole, the aromatic protons of the phenylsulfonyl group and the azaindole core resonate in the downfield region, typically between δ 7.0 and 8.5 ppm. For instance, in one study, the ¹H-NMR spectrum of a 1-(phenylsulfonyl)-7-azaindole derivative showed multiplets in the range of 7.38-7.45 ppm. wiley-vch.de The specific chemical shifts and coupling constants of the protons on the pyridine (B92270) and pyrrole (B145914) rings of the 4-azaindole (B1209526) system are crucial for confirming the substitution pattern.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework. The carbon atoms of the phenylsulfonyl group and the 4-azaindole core exhibit characteristic chemical shifts. For example, the carbons of the phenylsulfonyl group in a derivative were observed at δ 127.5 (2C), 129.6 (2C), 134.8, and 137.0 ppm. aurigeneservices.com The carbons of the 4-azaindole ring system also show distinct resonances that are sensitive to the substitution pattern.

A representative, though not specific to the title compound, ¹H NMR data for a 1-(phenylsulfonyl)-7-azaindole derivative is presented below:

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic | 7.38-7.45 | m | - |

| Azaindole H | 8.38 | br s | - |

This table is illustrative and based on a closely related structure. wiley-vch.de

Similarly, representative ¹³C NMR data for a 1-(phenylsulfonyl)-4-chloro-7-azaindole highlights the typical chemical shift regions: aurigeneservices.com

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C (Phenylsulfonyl) | 127.5 (2C), 129.6 (2C), 134.8, 137.0 |

This table is for a related chloro-substituted derivative. aurigeneservices.com

Two-dimensional (2D) NMR techniques are indispensable for unambiguously establishing the connectivity between atoms within the this compound molecule. github.ioweizmann.ac.ilweebly.comslideshare.net

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the phenyl and azaindole ring systems. weizmann.ac.il

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of protonated carbons in the ¹³C NMR spectrum. github.io

HMBC (Heteronuclear Multiple Bond Correlation) : This powerful technique shows correlations between protons and carbons that are two or three bonds apart. github.io This is particularly useful for identifying quaternary carbons (which are not observed in HMQC/HSQC) and for establishing the connection between the phenylsulfonyl group and the 4-azaindole nitrogen. For example, a correlation between the ortho-protons of the phenylsulfonyl group and the carbon atoms of the azaindole ring would confirm the N-sulfonylation.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysisbenchchem.com

Mass spectrometry (MS) is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound. larancelab.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of the elemental formula. researchgate.net For this compound (C₁₃H₁₀N₂O₂S), the expected exact mass can be calculated and compared to the experimental value to confirm the molecular formula with high confidence. For a related chlorinated derivative, 4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine, the [M+H]⁺ ion was found at m/z 293.0111, which was in close agreement with the calculated value of 293.0110. aurigeneservices.com

Illustrative Fragmentation of this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss |

|---|---|---|

| [M+H]⁺ | [M - SO₂Ph + H]⁺ | C₆H₅SO₂ |

| [M+H]⁺ | [C₆H₅SO₂]⁺ | C₇H₅N₂ |

This table represents plausible fragmentation pathways.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopybenchchem.comresearchgate.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic properties of this compound.

Infrared (IR) Spectroscopy : IR spectroscopy measures the absorption of infrared radiation by molecular vibrations. mrclab.com It is particularly useful for identifying characteristic functional groups. For this compound, key IR absorption bands would include:

Sulfonyl (SO₂) Group : Strong asymmetric and symmetric stretching vibrations typically appear in the regions of 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹, respectively. For a related compound, 1-(phenylsulfonyl)-4-chloro-7-azaindole, characteristic peaks were observed at 1368 and 1173 cm⁻¹. aurigeneservices.com

Aromatic C-H Stretching : These vibrations are usually found above 3000 cm⁻¹.

Aromatic C=C Stretching : These appear in the 1600-1450 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy probes the electronic transitions within a molecule. mrclab.commdpi.com The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The UV-Vis spectrum of this compound would be expected to show absorptions characteristic of the conjugated π-electron system of the azaindole ring and the phenylsulfonyl group. Studies on related 7-azaindole (B17877) derivatives have shown complex UV-Vis spectra, and theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) can aid in the interpretation of the electronic transitions. researchgate.net

Vibrational Fingerprinting and Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups present in a molecule. edinst.comfrontiersin.org Each functional group vibrates at a characteristic frequency, and a spectrum of these vibrations creates a unique "fingerprint" for the compound. frontiersin.orgspectroscopyonline.com For this compound, the key vibrational modes are associated with the sulfonyl group, the aromatic rings, and the carbon-nitrogen bonds of the heterocyclic system.

The phenylsulfonyl group gives rise to strong, characteristic absorption bands for its symmetric and asymmetric stretching vibrations. researchgate.net The aromatic C-H and C=C stretching vibrations from both the phenyl and the azaindole ring systems are also readily identifiable. nih.gov While IR spectroscopy is highly sensitive to polar bonds like C=O and S=O, Raman spectroscopy is particularly effective for non-polar, symmetric bonds, such as the C=C bonds in the aromatic rings, making the two techniques complementary. edinst.comspectroscopyonline.com

Density Functional Theory (DFT) calculations are often employed alongside experimental work to precisely assign the observed vibrational frequencies to specific atomic motions within the molecule. researchgate.netnih.govmdpi.com

Table 1: Characteristic Vibrational Frequencies for this compound

| Functional Group | Type of Vibration | Typical Wavenumber (cm⁻¹) | Expected Intensity |

| Phenyl & Azaindole Rings | Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Phenylsulfonyl (SO₂) | Asymmetric Stretch | ~1370 | Strong |

| Phenylsulfonyl (SO₂) | Symmetric Stretch | ~1170 | Strong |

| Phenyl & Azaindole Rings | Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |

| C-N Bonds | Stretch | 1350 - 1250 | Medium |

| C-S Bond | Stretch | 800 - 600 | Medium to Weak |

The region below 1500 cm⁻¹ is known as the fingerprint region, where complex vibrations involving the entire molecular skeleton occur, providing a unique pattern for definitive identification. spectroscopyonline.com

Electronic Transitions and Aromaticity Probes

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of conjugated systems like this compound by measuring the absorption of light that excites electrons to higher energy orbitals. uzh.ch The azaindole core, being an aromatic bicyclic system, exhibits characteristic π → π* transitions. nih.gov These transitions involve the promotion of an electron from a π bonding orbital to a π* anti-bonding orbital and typically result in strong absorption bands in the UV region. up.ac.za

The presence of lone-pair electrons on the nitrogen atoms of the azaindole ring and the oxygen atoms of the sulfonyl group also allows for n → π* transitions, which involve moving a non-bonding electron to a π* anti-bonding orbital. uzh.ch These transitions are generally of lower intensity and can appear at longer wavelengths compared to π → π* transitions. up.ac.za The specific absorption maxima (λ_max) and intensities are influenced by the solvent and the substitution pattern on the aromatic rings. vscht.cz

Computational studies on azaindoles have shown that the position of the nitrogen atom within the pyridine ring significantly alters the electronic energy levels and thus the resulting UV absorption spectrum. nih.gov The phenylsulfonyl group, being electron-withdrawing, can also modulate the electronic properties and shift the absorption bands. The study of these electronic transitions serves as an effective probe of the molecule's aromaticity and electronic environment. mdpi.com

Table 2: Expected Electronic Transitions for this compound

| Transition Type | Orbitals Involved | Relative Energy | Expected Wavelength Region |

| π → π | π (bonding) → π (anti-bonding) | High | Shorter UV (e.g., < 300 nm) |

| n → π | n (non-bonding) → π (anti-bonding) | Low | Longer UV (e.g., > 300 nm) |

X-ray Crystallography for Solid-State Structural Determination

Confirmation of Molecular Conformation and Stereochemistry

For N-sulfonylated azaindoles, X-ray diffraction analysis confirms the key structural parameters. The azaindole ring system itself is typically found to be essentially planar. researchgate.netresearchgate.netresearchgate.net A critical conformational feature is the spatial relationship between the azaindole plane and the phenyl ring of the sulfonyl group. This is defined by a dihedral angle, which in related structures like 4-Chloro-1-(4-methylphenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine, has been measured at 79.60 (6)°. researchgate.net This near-perpendicular orientation is a common feature in phenylsulfonyl-substituted indole (B1671886) and azaindole derivatives. researchgate.netresearchgate.net The sulfur atom generally adopts a distorted tetrahedral geometry. researchgate.net

Analysis of Intermolecular Interactions in Crystal Lattice